molecular formula C20H22O3 B2482766 4-(Benzyloxy)cinnamic acid tert-butyl ester CAS No. 691905-29-0

4-(Benzyloxy)cinnamic acid tert-butyl ester

Cat. No.: B2482766
CAS No.: 691905-29-0
M. Wt: 310.393
InChI Key: MCEDVGUTFDUTIB-SDNWHVSQSA-N
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Description

4-(Benzyloxy)cinnamic acid tert-butyl ester is a synthetic cinnamic acid derivative characterized by a benzyloxy group at the 4-position of the cinnamic acid backbone and a tert-butyl ester at the carboxylic acid terminus. This structure confers distinct physicochemical properties, including enhanced lipophilicity compared to unsubstituted cinnamic acid, which may influence its bioavailability and metabolic stability . The tert-butyl ester group is widely employed in organic synthesis as a protecting group due to its resistance to basic conditions and selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . The benzyloxy moiety, conversely, can be removed via hydrogenolysis, enabling modular synthetic strategies .

Properties

IUPAC Name

tert-butyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-20(2,3)23-19(21)14-11-16-9-12-18(13-10-16)22-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEDVGUTFDUTIB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)cinnamic acid tert-butyl ester typically involves the esterification of 4-(Benzyloxy)cinnamic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions and higher yields. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)cinnamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cinnamic acid derivatives.

Scientific Research Applications

4-(Benzyloxy)cinnamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)cinnamic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active cinnamic acid derivative, which can then exert its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl ester and benzyloxy substituents differentiate this compound from other cinnamic acid derivatives. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Cinnamic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Under Acidic Conditions
4-(Benzyloxy)cinnamic acid tert-butyl ester C₂₁H₂₂O₃* 322.40 (estimated) 4-Benzyloxy, tert-butyl ester Stable; requires TFA for hydrolysis
4-Hydroxy-3-methoxy cinnamic acid ethyl ester C₁₂H₁₄O₄ 222.24 4-Hydroxy, 3-methoxy, ethyl ester Labile to base; ethyl ester hydrolyzes under mild conditions
Benzoic acid, 4-acetyl-2-bromo-, tert-butyl ester C₁₃H₁₅BrO₃ 299.16 4-Acetyl, 2-bromo, tert-butyl ester Stable to base; bromine enhances electrophilicity
4-(Trifluoromethyl)cinnamic acid C₁₀H₇F₃O₂ 216.16 4-Trifluoromethyl, free acid Highly lipophilic; acidic proton enables salt formation

*Estimated based on analogous tert-butyl esters .

Key Observations :

  • Stability : Tert-butyl esters resist hydrolysis under basic conditions but cleave efficiently with trifluoroacetic acid (TFA), whereas ethyl or methyl esters hydrolyze under milder acidic/basic conditions .

Biological Activity

4-(Benzyloxy)cinnamic acid tert-butyl ester is a derivative of cinnamic acid, characterized by the presence of a benzyloxy group and a tert-butyl ester functional group. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}O3_{3}
  • CAS Number : 691905-29-0

The compound features a cinnamic acid backbone with a benzyloxy substituent at the para position and a tert-butyl ester group, which contributes to its unique chemical and biological properties.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Mechanisms : Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival .
  • Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development in treating infections .

Anticancer Activity

Recent research has highlighted the anticancer potential of cinnamic acid derivatives. A study focused on methoxylated cinnamic esters found that similar compounds can inhibit the proliferation of non-small-cell lung cancer (A549) and melanoma (SK-MEL-147) cells. The lead compound demonstrated significant cytotoxicity through mechanisms involving cell cycle arrest and apoptosis induction .

CompoundCell LineIC50_{50} (µM)Mechanism
4mA54912.5Apoptosis induction
4mSK-MEL-14715.0Cell cycle arrest

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated various cinnamic acid derivatives for their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with similar structures to this compound could significantly reduce cell viability through apoptosis and inhibition of migration .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties of cinnamic acid derivatives revealed that certain compounds could inhibit the growth of pathogenic bacteria, suggesting that this compound may also possess similar properties.

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